Methyl 6-(tert-butylamino)-4-methylnicotinate
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Overview
Description
Methyl 6-(tert-butylamino)-4-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a tert-butylamino group, and a methyl group attached to the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butylamino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with tert-butylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(tert-butylamino)-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 6-(tert-butylamino)-4-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylamino)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparison with Similar Compounds
- Methyl 4-bromo-6-(tert-butyl)picolinate
- 2,4-Dimethyl-6-tert-butylphenol
- Benzimidazole derivatives
Comparison: Methyl 6-(tert-butylamino)-4-methylnicotinate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 6-(tert-butylamino)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-8-6-10(14-12(2,3)4)13-7-9(8)11(15)16-5/h6-7H,1-5H3,(H,13,14) |
InChI Key |
VCIOCJIHBFLJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)NC(C)(C)C |
Origin of Product |
United States |
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